([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN4/c1-13-6-11-5-9(12)7-16(11)8-10-3-4-14-15(10)2/h3-4,9,11,13H,5-8H2,1-2H3/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJNYUYQKSHPM-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1CC2=CC=NN2C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC2=CC=NN2C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound ([(2S,4S)-4-Fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine, also known by its CAS number 1820570-10-2, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17FN4
- Molecular Weight : 212.27 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a fluoro group and a pyrazole moiety, which may contribute to its biological activity.
Pyrrolidine derivatives are known for their diverse biological activities, including but not limited to:
- Antimicrobial Activity : Compounds with a pyrrolidine core have been shown to exhibit significant antimicrobial properties. Recent studies indicate that modifications to the pyrrolidine structure can enhance activity against various bacterial strains .
- Anticancer Properties : Research has indicated that certain pyrrolidine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Cholinesterase Inhibition : Some derivatives have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the fluoro group significantly enhanced antibacterial activity compared to non-fluorinated analogs .
- Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines demonstrated that this compound induced cell cycle arrest at the G0/G1 phase and increased apoptosis rates through caspase activation pathways .
- Neuroprotection Studies : A recent investigation into cholinesterase inhibitors highlighted the potential of this compound in enhancing cognitive function in animal models of Alzheimer’s disease. The study reported improved memory retention and reduced amyloid plaque formation .
Q & A
Q. How can the stereochemical integrity of the (2S,4S) configuration be ensured during synthesis?
Methodological Answer:
- Use chiral auxiliaries or enantioselective catalysts during key steps, such as the formation of the pyrrolidine ring. For example, asymmetric hydrogenation or enzymatic resolution can enforce stereochemical control.
- Validate configuration via single-crystal X-ray diffraction (e.g., SHELXL refinement ). Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) can confirm enantiopurity, as demonstrated in analogous pyrazole derivatives .
Q. What are the optimal purification strategies for isolating this compound from reaction byproducts?
Methodological Answer:
- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate polar impurities.
- For persistent enantiomeric impurities, use recrystallization in a chiral solvent system (e.g., ethanol/(–)-menthol) .
- Monitor purity via LC-MS (ESI+) and compare retention times with synthetic intermediates .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
Methodological Answer:
- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Analyze degradation products via UPLC-QTOF-MS.
- Use NMR (¹H/¹⁹F) to track structural changes, focusing on hydrolytic susceptibility of the fluoro-pyrrolidine and pyrazole methyl groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for neurological targets (e.g., serotonin receptors)?
Methodological Answer:
- Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystallographic data of homologous receptors (e.g., 5-HT₃R PDB: 6NP0).
- Validate predictions with molecular dynamics simulations (AMBER or GROMACS) to assess binding pocket interactions, particularly the fluorinated pyrrolidine’s role in hydrogen bonding and steric effects .
Q. What strategies resolve contradictions in in vitro vs. in vivo activity data?
Methodological Answer:
Q. How does intramolecular hydrogen bonding influence conformational dynamics?
Methodological Answer:
- Analyze NOESY/ROESY NMR to identify through-space correlations between the pyrazole methyl group and pyrrolidine fluorine.
- Compare experimental data with DFT-optimized conformers (B3LYP/6-31G*) to map energy barriers for ring puckering .
Data Contradiction Analysis
Q. Discrepancies observed in biological assays: How to determine if impurities or stereochemistry are responsible?
Methodological Answer:
- Perform orthogonal purity analyses: LC-MS (for chemical impurities), ¹⁹F NMR (to detect diastereomers), and quantitative NOE for stereochemical validation .
- Synthesize individual enantiomers and test them separately in dose-response assays. A 10-fold difference in IC₅₀ between enantiomers suggests stereospecific activity .
Synthetic Route Optimization
Q. What are scalable alternatives for introducing the 1-methyl-1H-pyrazole moiety?
Methodological Answer:
- Replace traditional SN2 alkylation with Mitsunobu reaction (DIAD, PPh₃) to couple pre-formed pyrazole derivatives to the pyrrolidine scaffold, improving yield and regioselectivity .
- Use flow chemistry for exothermic steps (e.g., diazotization) to enhance reproducibility and safety .
Characterization Techniques
Q. Which spectroscopic methods best characterize the compound’s fluorine environment?
Methodological Answer:
- ¹⁹F NMR (470 MHz, CDCl₃) quantifies fluorine coupling patterns (e.g., splitting from adjacent protons).
- X-ray photoelectron spectroscopy (XPS) can distinguish fluorine in different electronic environments (e.g., C-F vs. potential fluorinated byproducts) .
Biological Evaluation
Q. How to design a structure-activity relationship (SAR) study targeting kinase inhibition?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
